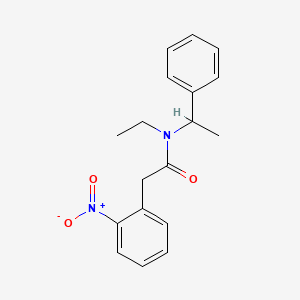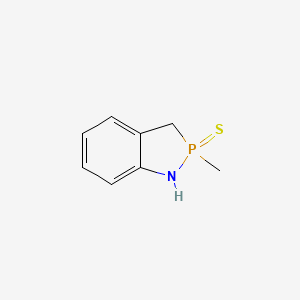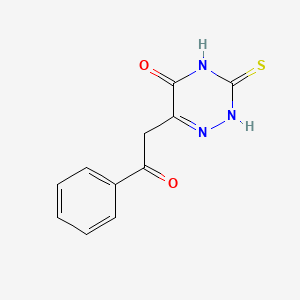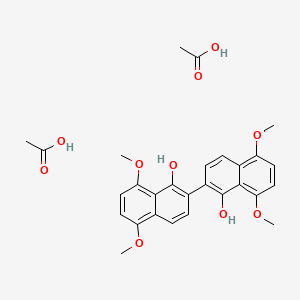![molecular formula C17H17ClN2O3 B14379028 2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride CAS No. 90183-54-3](/img/structure/B14379028.png)
2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzoyl chloride group, a pyridine ring, and a propoxy group, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyridin-3-ylmethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The benzoyl chloride group is susceptible to hydrolysis, forming the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include amides, esters, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring may also participate in π-π interactions or hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Propoxybenzoic Acid: Shares the propoxy group but lacks the pyridine and carbamoyl groups.
Pyridin-3-ylmethylamine: Contains the pyridine ring and methylamine group but lacks the benzoyl chloride and propoxy groups.
Benzoyl Chloride: Contains the benzoyl chloride group but lacks the propoxy and pyridine groups.
Uniqueness
2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the propoxy group, pyridine ring, and benzoyl chloride group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
90183-54-3 |
|---|---|
Molecular Formula |
C17H17ClN2O3 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-propoxy-5-(pyridin-3-ylmethylcarbamoyl)benzoyl chloride |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-8-23-15-6-5-13(9-14(15)16(18)21)17(22)20-11-12-4-3-7-19-10-12/h3-7,9-10H,2,8,11H2,1H3,(H,20,22) |
InChI Key |
JIUNTUUAHQPGKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-Methyl-2-phenyl-1-(1H-1,2,4-triazol-1-yl)propyl]sulfanyl}pyrimidine](/img/structure/B14378947.png)


![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)


![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)


![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)




